There is limited information publicly available on the specific scientific research applications of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine.
Given the presence of a pyrrolo[2,3-c]pyridine core, this molecule could hold potential for research in areas like:
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyridine and pyrrole ring. The compound features bromine and chlorine substituents at the 5 and 7 positions, respectively, while the triisopropylsilyl group is attached at the 1 position. Its molecular formula is C₁₆H₂₄BrClN₂Si, with a molecular weight of approximately 387.8 g/mol .
The molecular structure indicates that the compound possesses unique electronic properties due to the presence of halogen atoms and a bulky silyl group. This configuration may influence its reactivity and interactions with biological targets.
The chemical reactivity of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can vary based on the conditions and reagents used. Pyrrolopyridines are known to undergo a range of reactions, including:
Pyrrolopyridines, including this compound, have been studied for their potential biological activities. They can act as building blocks in medicinal chemistry due to their ability to interact with various biological targets. The specific mode of action may depend on the target protein or enzyme involved. For instance, they may influence biochemical pathways related to cancer or neurodegenerative diseases.
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest that it may exhibit stability and resistance to metabolic degradation. This characteristic can enhance its bioavailability and therapeutic potential.
Several synthetic methodologies have been developed for producing 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine:
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research has shown that pyrrolopyridines can interact with different receptors or enzymes, influencing various biochemical pathways. The specific interactions depend on the structural characteristics of the compound and its substituents .
Several compounds share structural similarities with 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole | Contains an azaindole core instead of pyrrolopyridine | Potentially different biological activity patterns |
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution at the 5 position | May exhibit different pharmacokinetics |
5-Bromo-4-chloro-3-hydroxyindole | Hydroxy group addition | Distinct reactivity due to hydroxyl functionalization |
These compounds illustrate variations in substituents that can significantly impact their chemical behavior and biological activity.